molecular formula C16H18N2O4S B2911086 Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate CAS No. 1797587-32-6

Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate

Cat. No. B2911086
CAS RN: 1797587-32-6
M. Wt: 334.39
InChI Key: DTVBMXLXTZNAIX-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a type of azole heterocycle that is aromatic and contains one sulfur and one nitrogen atom . Azetidin is a type of heterocyclic compound that contains a four-membered ring with one nitrogen atom . These types of compounds have been used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol and azetidin involves a five-membered heterocyclic ring containing nitrogen and sulfur atoms . The orientation of these rings and the presence of substituents at different positions can significantly affect the biological outcomes of the compounds .


Chemical Reactions Analysis

Again, while specific chemical reactions for “Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate” are not available, thiazole-based compounds are known to undergo a variety of chemical reactions. For instance, N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .


Physical And Chemical Properties Analysis

Thiazoles are amphoteric in nature, showing both acidic and basic properties . They are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Medicinal Chemistry

Benzoxaboroles have emerged as privileged structures in medicinal chemistry due to their desirable physicochemical properties. Researchers have explored their potential as therapeutic agents in several areas:

a. Antifungal Agents: Benzoxaboroles exhibit antifungal activity and have been investigated for treating fungal infections, including onychomycosis (nail fungus). Notably, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) is a promising antifungal agent .

b. Antibacterial Agents: Studies have explored benzoxaboroles as antibacterial agents. Their unique structure allows them to interact with bacterial enzymes, making them potential candidates for combating bacterial infections.

c. Antiviral Agents: Researchers have investigated benzoxaboroles for their antiviral properties. These compounds may inhibit viral replication or entry, offering new avenues for antiviral drug development.

d. Anti-Parasitic Agents: Benzoxaboroles have shown promise against parasitic diseases. For instance, chalcone-benzoxaborole hybrid molecules have demonstrated potent antitrypanosomal activity .

e. Anti-Inflammatory Agents: The anti-inflammatory potential of benzoxaboroles has been explored. Their unique chemical properties may modulate inflammatory pathways.

Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles, related to benzoxaboroles, have been used for metal coordination chemistry and crystal engineering of organic solids .

β-Lactamase Inhibitors

Novel benzoxaboroles have been explored as β-lactamase inhibitors, potentially enhancing the effectiveness of antibiotics against resistant bacteria .

Mechanism of Action

The mechanism of action of thiazole-based compounds can vary depending on their structure and the type of biological activity they exhibit. For example, some 3- (benzo [ d ]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors .

Safety and Hazards

While specific safety and hazard information for “Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Some thiazole-based compounds can be considered safe anti-inflammatory agents .

Future Directions

The future of thiazole-based compounds is promising, with ongoing research into their synthesis and potential applications. For instance, recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported .

properties

IUPAC Name

ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-21-15(20)8-7-14(19)18-9-11(10-18)22-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBMXLXTZNAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate

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